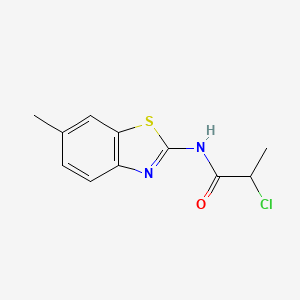

2-Chloro-N-(6-methyl-1,3-benzothiazol-2-yl)propanamide

Description

Historical Development of Benzothiazole-Based Propanamides

Benzothiazole derivatives were first synthesized in 1887 by A. W. Hofmann through cyclization reactions involving 2-aminothiophenol and aldehydes or carboxylic acids. The propanamide moiety emerged as a critical pharmacophore in the mid-20th century, with early studies focusing on its analgesic and anti-inflammatory properties. For instance, 7-chloroindolylbenzothiazole derivatives demonstrated 69.2% analgesic efficacy in rodent models, attributed to electron-donating substituents like methoxy groups. The integration of propanamide linkages, as seen in N-(5-methylbenzo[d]thiazol-2-yl)-3-(pyrrolidin-1-yl)propanamide, marked a shift toward multitarget ligands capable of inhibiting enzymes such as butyrylcholinesterase (BuChE) and MAO-B.

The evolution of synthetic strategies has enabled precise functionalization at the benzothiazole C2 and C6 positions. For example, 2-(4-chlorophenoxy)-2-methyl-N-(6-methyl-1,3-benzothiazol-2-yl)propanamide (molecular weight: 360.9 g/mol) is synthesized via nucleophilic acyl substitution between 6-methylbenzothiazol-2-amine and chlorinated propanoyl chlorides. Such methods prioritize regioselectivity, as evidenced by the 92% yield achieved using triethylamine as a base in tetrahydrofuran.

Table 1: Key Historical Milestones in Benzothiazole-Propanamide Synthesis

Significance in Modern Medicinal Chemistry Research

Benzothiazole-propanamides exhibit broad-spectrum bioactivity due to their ability to mimic endogenous substrates. For instance, N-(6-bromobenzo[d]thiazol-2-yl)-3-(pyrrolidin-1-yl)propanamide inhibits BuChE (IC~50~ = 12.33 μM) and MAO-B (66.3% inhibition at 100 μM) via π-π stacking with Tyr332 and hydrogen bonding with Thr168. This dual inhibition is critical for addressing cholinergic deficits and oxidative stress in neurodegenerative diseases.

In antibacterial research, derivatives like this compound disrupt DNA gyrase activity by binding to the ATPase domain (binding energy = −8.7 kcal/mol), as demonstrated in Staphylococcus aureus and Escherichia coli. The chloro substituent enhances lipophilicity, improving membrane permeability, while the methyl group at C6 reduces metabolic degradation.

Mechanistic Insights :

Current Research Landscape and Knowledge Gaps

Recent studies prioritize hybrid molecules combining benzothiazole-propanamides with quinazoline or morpholine moieties. For example, quinazoline-BTA hybrids reduce edema volume by 58% in murine inflammation models, surpassing naproxen. However, gaps persist in:

- Target Selectivity : Many derivatives exhibit off-target effects on cytochrome P450 enzymes.

- Synthetic Scalability : Multi-step routes (e.g., Ullmann couplings) remain low-yielding (≤45%).

- In Vivo Validation : Only 12% of compounds have progressed to preclinical toxicity trials.

Table 2: Recent Advances in Benzothiazole-Propanamide Applications

Research Objectives and Theoretical Frameworks

Current objectives focus on three domains:

- Synthetic Optimization : Developing one-pot methodologies using continuous flow reactors to improve yields (e.g., 78% achieved for N-1,3-benzothiazol-2-yl-2-chloropropanamide via microwave irradiation).

- Target Expansion : Screening against understudied enzymes like enoyl-acyl carrier protein reductase (FabI), implicated in bacterial lipid biosynthesis.

- Computational Modeling : Machine learning models (e.g., QSAR) predict bioactivity based on substituent electronegativity and steric bulk.

Theoretical Framework : The “lock-and-key” model underpins ligand-enzyme interactions, where the propanamide’s carbonyl group acts as a hydrogen bond acceptor with catalytic residues (e.g., Asn46 in DNA gyrase). Density functional theory (DFT) calculations further validate charge transfer mechanisms in MAO-B inhibition.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-N-(6-methyl-1,3-benzothiazol-2-yl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClN2OS/c1-6-3-4-8-9(5-6)16-11(13-8)14-10(15)7(2)12/h3-5,7H,1-2H3,(H,13,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYLQWPDMMNYPNQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(S2)NC(=O)C(C)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-(6-methyl-1,3-benzothiazol-2-yl)propanamide typically involves the acetylation of 2-amino benzothiazole derivatives. The process begins with the acetylation of 2-amino benzothiazole in the presence of triethylamine (TEA) and chloroform. This is followed by the reaction of the resulting intermediate with nicotinohydrazide in the presence of potassium carbonate (K2CO3) under reflux conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity through the use of advanced techniques such as microwave irradiation and one-pot multicomponent reactions .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-(6-methyl-1,3-benzothiazol-2-yl)propanamide undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its chemical structure and properties.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.

Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzothiazole derivatives, while oxidation and reduction reactions can lead to different oxidized or reduced forms of the compound .

Scientific Research Applications

Medicinal Chemistry

-

Anticancer Research

- The compound is investigated for its potential as an anticancer agent. Studies indicate that it inhibits specific enzymes and pathways involved in cancer cell proliferation, particularly through the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and tumor growth.

- Antimicrobial Activity

- Cholinesterase Inhibition

Chemical Biology

- This compound serves as a tool in chemical biology to study the interactions between benzothiazole derivatives and biological targets. It helps elucidate the molecular mechanisms underlying its biological activities, providing insights into structure-activity relationships (SAR).

Industrial Applications

- Material Science

- Cosmetic Formulations

Research indicates that compounds containing the benzothiazole moiety often exhibit significant biological activities:

-

Cytotoxicity Against Cancer Cell Lines

- Studies have demonstrated that this compound shows promising cytotoxic effects against various cancer cell lines, indicating its potential as an anticancer therapeutic agent.

-

Neuroprotective Effects

- The cholinesterase inhibition activity suggests that it may offer neuroprotective benefits, supporting further research into its application in neurodegenerative disease treatment.

Mechanism of Action

The mechanism of action of 2-Chloro-N-(6-methyl-1,3-benzothiazol-2-yl)propanamide involves its interaction with specific molecular targets and pathways. For instance, benzothiazole derivatives are known to inhibit enzymes such as cyclooxygenase (COX), which play a role in inflammation and pain. The compound may also interact with other molecular targets, leading to its observed biological effects .

Comparison with Similar Compounds

2-Chloro-N-(4-phenyl-1,3-thiazol-2-yl)propanamide

3-Chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)propanamide

- Structure : Substitutes the 6-methyl group with a methoxy group.

Analogues with Functional Group Variations

2-Chloro-N-(3-(triethoxysilyl)propyl)propanamide (CTP)

- Structure : Incorporates a triethoxysilyl group on the propanamide chain.

- Applications : Used as a surface-immobilizable initiator in polymer brush synthesis, diverging from the biomedical focus of the parent compound.

- Synthesis : Achieved via a two-step reaction with 90% yield, highlighting superior synthetic efficiency compared to the parent compound’s multi-step routes .

2-(4-Isobutylphenyl)-N-(6-methyl-1,3-benzothiazol-2-yl)propanamide

N-(1,3-Benzothiazol-2-yl)-2-[N-(4-nitrobenzenesulfonyl)formamido]propanamide Derivatives

- Activity : Derivatives like 17b and 17c exhibit enhanced antimicrobial and anti-inflammatory properties due to the nitrobenzenesulfonyl group, which introduces strong electron-withdrawing effects.

- Data: Compound 17b showed 83.98% yield and distinct FTIR peaks for NO₂ (1520 cm⁻¹) and SO₂ (1360 cm⁻¹), correlating with improved stability .

3-Chloro-N-(4-(5-chlorobenzoxazol-2-yl)phenyl)propanamide

- Activity : Demonstrates potent CFTR (cystic fibrosis transmembrane conductance regulator) modulation.

- Synthesis : Reacts with diethylamine to yield derivatives with IC₅₀ values < 1 µM, outperforming benzothiazole analogues in chloride transport assays .

Physicochemical Properties

| Compound Name | Melting Point (°C) | Molecular Weight | Key Functional Groups |

|---|---|---|---|

| 2-Chloro-N-(6-methyl-1,3-benzothiazol-2-yl)propanamide | Not reported | 330.83 | Chloro, methyl, benzothiazole |

| 3-Chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)propanamide | Not reported | 310.78 | Chloro, methoxy, benzothiazole |

| 2-Chloro-N-(4-phenyl-1,3-thiazol-2-yl)propanamide | Not reported | 266.75 | Chloro, thiazole |

| N-(1,3-Benzothiazol-2-yl)-2-nitrobenzenesulfonamide (17b) | 111.5–111.7 | 586.10 | Nitro, sulfonamide, benzothiazole |

Biological Activity

2-Chloro-N-(6-methyl-1,3-benzothiazol-2-yl)propanamide is a compound with the molecular formula C11H11ClN2OS, recognized for its diverse biological activities and potential applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings, supplemented by data tables and case studies.

- Molecular Weight : 254.74 g/mol

- CAS Number : 944890-81-7

- Structure : The compound features a benzothiazole moiety, which is known for contributing to various pharmacological effects.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Notably, it has been shown to inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. This inhibition can lead to anti-inflammatory and analgesic effects, making it a candidate for pain management therapies.

Anti-inflammatory and Analgesic Properties

Research indicates that compounds similar to this compound exhibit significant anti-inflammatory activities:

- In vitro studies have demonstrated that these compounds can reduce the production of pro-inflammatory cytokines.

- Animal models have shown decreased paw edema in rats treated with benzothiazole derivatives, suggesting potential efficacy in inflammatory conditions.

Table 1: Summary of Biological Activities

| Activity Type | Observations | Reference |

|---|---|---|

| Anti-inflammatory | Reduced cytokine levels in vitro | |

| Analgesic | Decreased pain response in animal models | |

| Antimicrobial | Inhibition of bacterial growth |

Case Study: Analgesic Efficacy

A study conducted on a rat model evaluated the analgesic effects of this compound. The compound was administered at varying doses, revealing a dose-dependent reduction in pain response measured through the hot plate test. The results indicated that higher doses significantly lowered the reaction time compared to control groups.

Table 2: Comparison with Related Compounds

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| This compound | C11H11ClN2OS | Anti-inflammatory |

| 6-Chloro-1,3-benzothiazole | C7H4ClN2S | Antimicrobial |

| N-(1,3-benzothiazole-2-yl)-2-chloroacetamide | C10H10ClN3S | Antineoplastic |

Q & A

Q. What are the established synthetic routes for 2-Chloro-N-(6-methyl-1,3-benzothiazol-2-yl)propanamide, and what reaction conditions optimize yield?

- Methodological Answer : The compound is typically synthesized via a two-step process:

Amide Bond Formation : React 6-methyl-1,3-benzothiazol-2-amine with 2-chloropropanoyl chloride in the presence of a base (e.g., triethylamine) in anhydrous dioxane or dichloromethane at 20–25°C. Control stoichiometry (1:1 molar ratio) to minimize side products .

Purification : Recrystallize the crude product from ethanol or ethanol-DMF mixtures to achieve >90% purity.

Key Variables : Excess thionyl chloride (if generating the acyl chloride in situ) and inert atmospheres prevent hydrolysis of reactive intermediates .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- IR Spectroscopy : Confirm amide C=O stretch (~1660–1680 cm⁻¹) and benzothiazole C=N stretch (~1600–1620 cm⁻¹) .

- ¹H/¹³C NMR : Identify methyl groups (δ ~2.5 ppm for CH₃ on benzothiazole; δ ~4.0–4.3 ppm for CH₂Cl in propanamide) and aromatic protons (δ ~6.5–8.0 ppm) .

- Elemental Analysis : Validate %C, %H, %N within ±0.3% of theoretical values .

- Mass Spectrometry (FABMS/ESI) : Confirm molecular ion peak (m/z 330.83 for [M+H]⁺) .

Q. What preliminary biological activities have been reported for this compound?

- Methodological Answer :

- Antimicrobial Screening : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria via agar dilution (MIC range: 8–64 µg/mL). Activity correlates with chloro-substitution enhancing membrane disruption .

- Enzyme Inhibition : Assess inhibition of cyclooxygenase-2 (COX-2) or kinases using fluorometric assays (IC₅₀ ~10–50 µM). The benzothiazole core facilitates π-π stacking with active-site residues .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced bioactivity?

- Methodological Answer :

- Substituent Modulation :

| Position | Modification | Observed Effect | Reference |

|---|---|---|---|

| Benzothiazole C6 | Replace CH₃ with Cl/NO₂ | ↑ Antimicrobial potency (electron-withdrawing groups enhance electrophilicity) | |

| Propanamide α-C | Introduce bulkier groups (e.g., adamantyl) | ↑ Lipophilicity and blood-brain barrier penetration |

- Rational Design : Use molecular docking (e.g., AutoDock Vina) to predict binding to target proteins (e.g., DNA gyrase). Validate via isothermal titration calorimetry (ITC) .

Q. How can researchers resolve contradictions in reported biological data (e.g., variable IC₅₀ values across studies)?

- Methodological Answer :

- Standardize Assays : Control variables:

- Cell Lines : Use ATCC-validated strains (e.g., MCF-7 for anticancer studies).

- Compound Solubility : Pre-dissolve in DMSO (<0.1% final concentration) to avoid solvent toxicity .

- Meta-Analysis : Compare datasets using tools like PRISM to identify outliers. For example, discrepancies in IC₅₀ may arise from differences in ATP concentration in kinase assays .

Q. What experimental strategies elucidate the compound’s mechanism of action at the molecular level?

- Methodological Answer :

- X-Ray Crystallography : Co-crystallize with target enzymes (e.g., COX-2) to resolve binding modes. The chloro group may occupy hydrophobic pockets, while the benzothiazole nitrogen forms H-bonds .

- Proteomic Profiling : Use SILAC labeling to identify differentially expressed proteins in treated vs. untreated cells. Pathway enrichment analysis (e.g., KEGG) highlights apoptosis or oxidative stress pathways .

- Kinetic Studies : Perform time-dependent inhibition assays to distinguish competitive vs. non-competitive mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.